molecular formula C15H14N2O3S B2512152 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 477852-04-3

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No. B2512152
CAS RN: 477852-04-3
M. Wt: 302.35
InChI Key: JVXSKVXQSUHQAO-MHWRWJLKSA-N
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Description

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime, also known as 4-MPS-3-NOBOM, is a synthetic organic compound used in laboratory experiments and scientific research. It is a nitrobenzene derivative that has been used in various studies for its potential biochemical and physiological effects.

Scientific Research Applications

Transparent Aromatic Polyimides

Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to the specified chemical, exhibit high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are synthesized through a two-step thermal polycondensation process, showcasing potential in applications requiring transparent materials with specific optical and mechanical properties (Tapaswi et al., 2015).

Chemiluminescence Applications

Sulfanyl-substituted bicyclic dioxetanes, synthesized through the singlet oxygenation of specific thiophenes, demonstrate unique chemiluminescent properties upon base-induced decomposition. Such materials could be applied in the development of novel chemiluminescent probes or sensors, facilitating the detection and measurement of various biological and chemical processes (Watanabe et al., 2010).

Synthesis of Antileukotrienic Agents

The synthesis of compounds with potential antileukotrienic activity, aimed at treating conditions like asthma or allergic rhinitis, highlights the role of sulfanyl-substituted phenyl compounds in medicinal chemistry. These compounds are synthesized under specific conditions to ensure the presence of activating functional groups, showcasing the versatility of sulfanyl compounds in drug development (Jampílek et al., 2004).

Nanocrystalline Magnesium Oxide in Synthesis

The use of nanocrystalline magnesium oxide facilitates the Mannich-type reaction for synthesizing alpha-sulfanyl-beta-amino acid derivatives. These derivatives are important building blocks for pharmaceuticals, demonstrating the application of sulfanyl compounds in enhancing synthetic methods for producing biologically active molecules (Kantam et al., 2010).

Isoxazole Synthesis

An efficient method for synthesizing 4-sulfenyl isoxazoles via electrophilic cyclization/sulfenylation of 2-alkyn-1-one O-methyloximes has been developed. This process utilizes N-arylsulfanylsuccinimides and dialkyl disulfides as electrophiles, contributing to the field of heterocyclic chemistry and offering potential applications in pharmaceutical and materials science (Gao et al., 2019).

properties

IUPAC Name

(E)-N-methoxy-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-3-6-13(7-4-11)21-15-8-5-12(10-16-20-2)9-14(15)17(18)19/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXSKVXQSUHQAO-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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